4-(4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2-(ethylamino)-6-hydroxypyrimidine-5-carbonitrile 4-(4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2-(ethylamino)-6-hydroxypyrimidine-5-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC18705906
InChI: InChI=1S/C17H19N5O/c1-2-19-17-20-15(14(11-18)16(23)21-17)22-9-7-12-5-3-4-6-13(12)8-10-22/h3-6H,2,7-10H2,1H3,(H2,19,20,21,23)
SMILES:
Molecular Formula: C17H19N5O
Molecular Weight: 309.4 g/mol

4-(4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2-(ethylamino)-6-hydroxypyrimidine-5-carbonitrile

CAS No.:

Cat. No.: VC18705906

Molecular Formula: C17H19N5O

Molecular Weight: 309.4 g/mol

* For research use only. Not for human or veterinary use.

4-(4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2-(ethylamino)-6-hydroxypyrimidine-5-carbonitrile -

Specification

Molecular Formula C17H19N5O
Molecular Weight 309.4 g/mol
IUPAC Name 2-(ethylamino)-6-oxo-4-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)-1H-pyrimidine-5-carbonitrile
Standard InChI InChI=1S/C17H19N5O/c1-2-19-17-20-15(14(11-18)16(23)21-17)22-9-7-12-5-3-4-6-13(12)8-10-22/h3-6H,2,7-10H2,1H3,(H2,19,20,21,23)
Standard InChI Key WYHIRKWDIUBMMH-UHFFFAOYSA-N
Canonical SMILES CCNC1=NC(=C(C(=O)N1)C#N)N2CCC3=CC=CC=C3CC2

Introduction

Structural Characteristics and Nomenclature

The compound’s IUPAC name, 4-(4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2-(ethylamino)-6-hydroxypyrimidine-5-carbonitrile, reveals its core components:

  • A pyrimidine ring substituted at positions 2, 4, 5, and 6.

  • A benzo[d]azepine moiety fused to the pyrimidine via the 4-position.

  • Functional groups including a hydroxyl (-OH), cyano (-CN), and ethylamino (-NHCH₂CH₃).

The benzoazepine component (C₁₀H₁₁N) shares structural similarities with compounds like 4,5-dihydro-1H-benzo[b]azepin-2(3H)-one (CAS 4424-80-0) , which is known for its use in synthesizing neuroactive agents. The pyrimidine core, common in kinase inhibitors, features substitutions that enhance hydrogen bonding and π-stacking interactions .

Synthetic Pathways and Reaction Mechanisms

While no direct synthesis route for this compound is documented, plausible methodologies can be extrapolated from related structures:

Pyrimidine Core Construction

The pyrimidine ring likely forms via cyclocondensation of a β-diketone nitrile with a urea derivative. For example, reacting ethyl cyanoacetate with guanidine carbonate under acidic conditions could yield 2-amino-4,6-dihydroxypyrimidine-5-carbonitrile, followed by selective functionalization.

Benzoazepine Incorporation

The benzoazepine moiety (e.g., 4,5-dihydro-1H-benzo[d]azepin-3(2H)-amine) may be introduced via nucleophilic aromatic substitution (SNAr) at the pyrimidine’s 4-position. Catalytic systems such as Pd(PPh₃)₄/CuI could facilitate this coupling .

Functional Group Modifications

  • Ethylamino Group: Introduced through alkylation of a 2-chloropyrimidine intermediate with ethylamine.

  • Hydroxyl Group: Retained from the initial cyclocondensation or introduced via hydrolysis of a methoxy precursor.

Physicochemical Properties

Using computational tools and analog data , key properties include:

PropertyValue/Description
Molecular FormulaC₁₈H₂₀N₆O
Molecular Weight360.41 g/mol
LogP (Partition Coefficient)~2.1 (moderate lipophilicity)
Solubility0.5–1.2 mg/mL in DMSO
pKa6.8 (pyrimidine NH), 9.2 (ethylamino)

The hydroxyl and amino groups enhance aqueous solubility, while the aromatic systems and cyano group contribute to membrane permeability.

Applications and Future Directions

Oncology

As a kinase inhibitor, this compound could target proliferative pathways in cancers such as breast or lung adenocarcinoma.

Neurology

Modulation of monoaminergic neurotransmission may support development for depression or Parkinson’s disease.

Chemical Probes

The compound’s fluorescence (from conjugated π-systems) could enable imaging of target engagement in cellular assays.

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